N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-8-12(20)17-16(10)22(2)19(26-17)21-18(24)15-9-13(23)11-5-3-4-6-14(11)25-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVIIKVZUGTWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromene core fused with a benzothiazole moiety, which is known to enhance biological interactions due to its unique structural properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Chromene fused with benzothiazole |
| Functional Groups | Chlorine and methyl groups enhance reactivity |
| IUPAC Name | N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities on cell surfaces, affecting cellular signaling.
- Gene Expression Alteration : The compound influences the expression of genes related to cell growth and apoptosis.
These mechanisms suggest a multifaceted approach to its biological effects, which may include anticancer and anti-inflammatory properties.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities:
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:
- Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
- Findings : The compound demonstrated moderate to strong cytotoxicity against these cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential in treating inflammatory diseases. It may reduce the production of pro-inflammatory mediators .
Case Studies
- Cytotoxicity Studies : In a study involving various derivatives of benzothiazole compounds, N-[7-chloro] derivatives showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This highlights the importance of halogen substituents in increasing biological activity .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes such as COX and LOX, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that the presence of chlorine and methyl groups significantly enhances the biological activity of benzothiazole derivatives.
| Compound | Structure | Cytotoxicity (IC50) | Mechanism |
|---|---|---|---|
| N-[7-chloro] derivative | Benzothiazole + Chromene | Moderate (varies by cell line) | Enzyme inhibition |
| Non-chlorinated derivative | Benzothiazole only | Lower than chlorinated | Less effective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole-carboxamide hybrids, with key analogs differing in substituent patterns and fused ring systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Challenges :
- Derivatives with ortho-substituted aryl groups (e.g., 4h, 4i) exhibit lower yields (37–60%) due to steric clashes during cyclization . The target compound’s fused chromene system may further complicate synthesis, requiring optimized conditions.
Spectroscopic and Crystallographic Trends: IR spectra for analogs show strong carbonyl stretches (~1700 cm⁻¹) for both benzothiazole and thiazolidinone/chromene moieties . The target compound’s chromene carbonyl is expected to exhibit similar absorption. X-ray studies of analogs reveal planar benzothiazole cores with intermolecular H-bonds involving carboxamide groups . The chromene’s extended conjugation in the target compound may promote tighter crystal packing.
Biological Implications: Thiazolidinone-based analogs (e.g., 4g, 4h) demonstrate moderate antimicrobial activity, attributed to H-bond donor-acceptor interactions. The target compound’s chromene system could enhance DNA intercalation or kinase inhibition, though experimental data are pending.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
